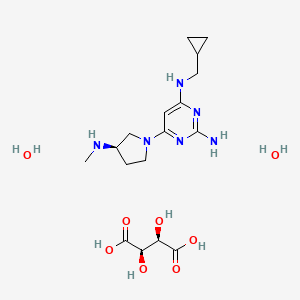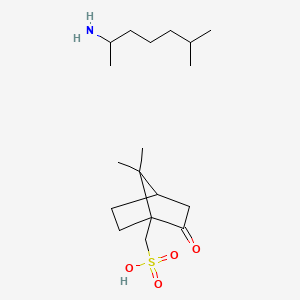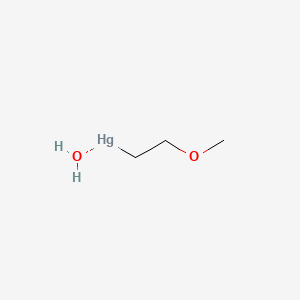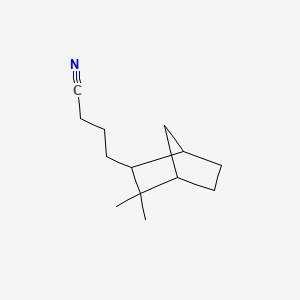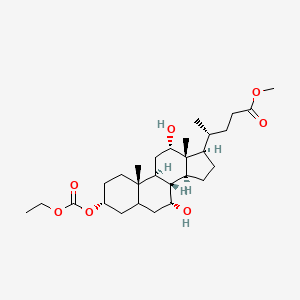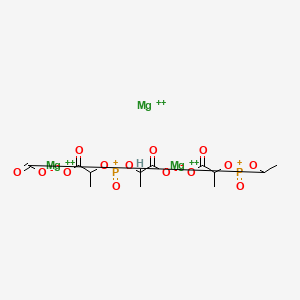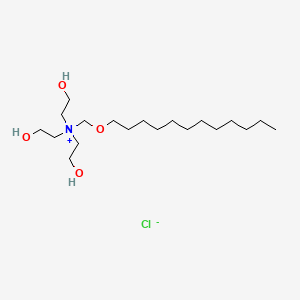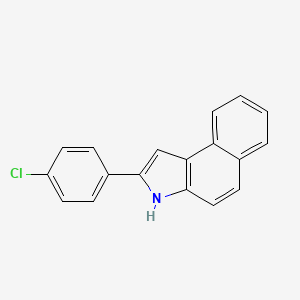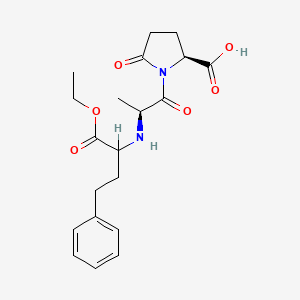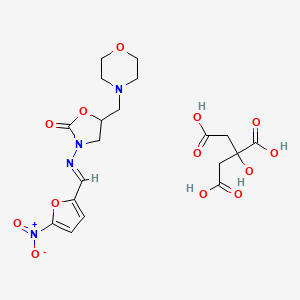
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C25H51NO6. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in scientific research and industrial processes due to its versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of stearic acid with diethanolamine, followed by the introduction of formic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in cell culture and molecular biology experiments due to its biocompatibility.
Industry: The compound is used in the production of cosmetics, personal care products, and industrial cleaners.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets. The hydrophilic and hydrophobic components allow it to interact with cell membranes and proteins, facilitating its use in drug delivery and other applications. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium chloride
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium sulfate
Uniqueness
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate stands out due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring emulsification and surfactant properties. Its formate component also provides unique reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
51137-00-9 |
|---|---|
Formule moléculaire |
C25H51NO6 |
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate;formic acid |
InChI |
InChI=1S/C24H49NO4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;2-1-3/h26-27H,2-23H2,1H3;1H,(H,2,3) |
Clé InChI |
MEZWZDQUZREBND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


